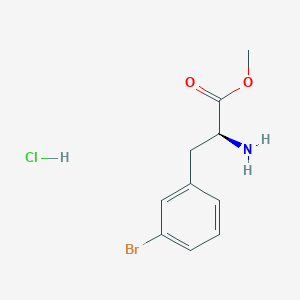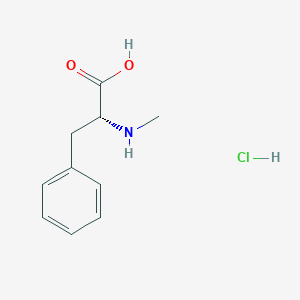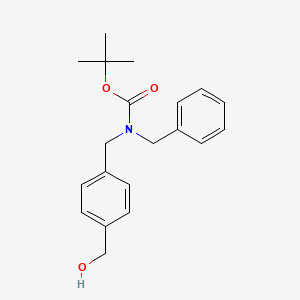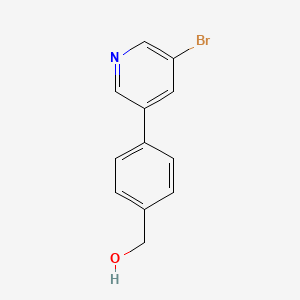
Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride (H-L-Phe(3-Br)-OMe.HCl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride (H-L-Phe(3-Br)-OMe.HCl) is a useful research compound. Its molecular formula is C10H13BrClNO2 and its molecular weight is 294.57 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride (H-L-Phe(3-Br)-OMe.HCl) is 292.98182 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride (H-L-Phe(3-Br)-OMe.HCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride (H-L-Phe(3-Br)-OMe.HCl) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One of the key areas of interest is the synthesis and characterization of compounds related to Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride. Research efforts have been focused on developing efficient methods for obtaining optically active compounds through optical resolutions and preferential crystallization techniques. For instance, Shiraiwa et al. (2006) described a methodology for preparing optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, demonstrating the utility of optical resolution in synthesizing compounds with high optical purity Shiraiwa et al., 2006. This research underscores the importance of chirality and optical purity in the synthesis of compounds for various applications, including pharmaceuticals and materials science.
Antimicrobial Applications
Research into the antimicrobial properties of compounds related to Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride has also been conducted. Doraswamy and Ramana (2013) explored the synthesis and characterization of substituted phenyl azetidines, indicating potential antimicrobial activity. These findings suggest that derivatives of Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride could be valuable in developing new antimicrobial agents Doraswamy & Ramana, 2013.
Corrosion Inhibition
Another significant area of research is the use of Schiff bases derived from amino acids, including those structurally related to Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride, for corrosion inhibition. Vikneshvaran and Velmathi (2017) investigated the efficacy of Schiff bases in inhibiting corrosion of stainless steel in acidic environments, highlighting the potential industrial applications of these compounds in protecting metal surfaces Vikneshvaran & Velmathi, 2017.
Pharmaceutical Research
In pharmaceutical research, the synthesis and evaluation of compounds for their bioactivities are crucial. Studies on derivatives of Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride have led to the development of novel compounds with potential therapeutic applications. For example, research on the synthesis and antidepressive activity of morpholine derivatives indicates the broader relevance of these compounds in drug discovery and development Yuan, 2012.
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQJGWBVXXNCB-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)


![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)


![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)

![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)




